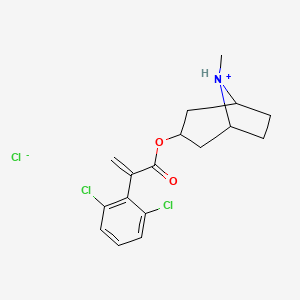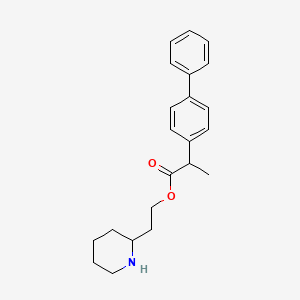![molecular formula C34H35N9O14S B13763410 2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) CAS No. 4922-03-6](/img/structure/B13763410.png)
2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) is a complex organic compound that combines the properties of 2,4,6-trinitrophenol and N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine
Vorbereitungsmethoden
The synthesis of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves multiple steps. The preparation typically starts with the nitration of phenol to produce 2,4,6-trinitrophenol. This is followed by the synthesis of N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine through a series of reactions involving benzimidazole derivatives and propylphenyl sulfanyl compounds. The final step involves combining these two components under specific reaction conditions to form the desired compound .
Analyse Chemischer Reaktionen
2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine stands out due to its unique combination of functional groups and properties. Similar compounds include:
- 2,4,6-Trinitrophenol–N,N-diethylaniline
- 2,4,6-Trinitrophenol–naphthalene
- 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-methylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine .
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
4922-03-6 |
|---|---|
Molekularformel |
C34H35N9O14S |
Molekulargewicht |
825.8 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-(4-propylphenyl)sulfanylbenzimidazol-1-yl]ethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C22H29N3S.2C6H3N3O7/c1-4-9-18-12-14-19(15-13-18)26-22-23-20-10-7-8-11-21(20)25(22)17-16-24(5-2)6-3;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8,10-15H,4-6,9,16-17H2,1-3H3;2*1-2,10H |
InChI-Schlüssel |
FXTPLSFLZSBMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


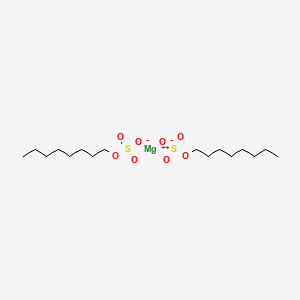
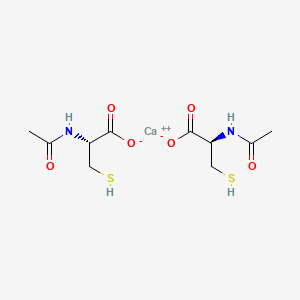


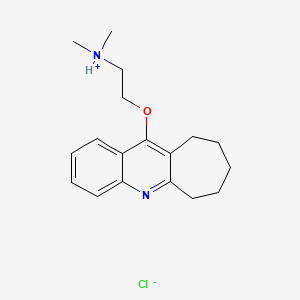

![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
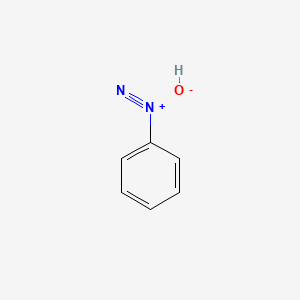
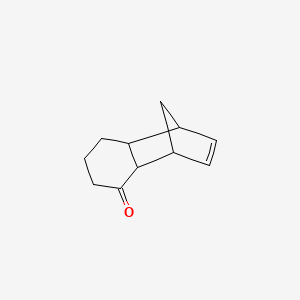

![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
